Chlorambucil-arachidonic acid conjugate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

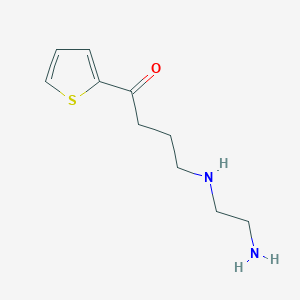

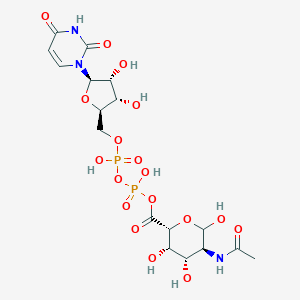

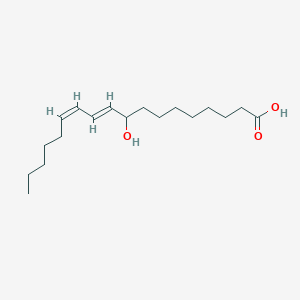

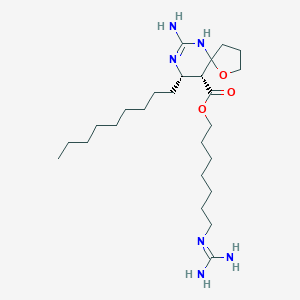

Chlorambucil-arachidonic acid conjugate is a compound that combines the properties of Chlorambucil, an anti-cancer chemotherapy drug, and Arachidonic acid, a polyunsaturated fatty acid . Chlorambucil is used for the treatment of Hodgkin’s disease and specific types of leukemias and lymphomas. It belongs to a group of medicines called alkylating agents which act on cancer cells to slow down or stop their growth . Arachidonic acid is the precursor of a series of bioactive lipids with relevant cell signaling and pathophysiological actions .

Synthesis Analysis

The synthesis of this compound involves the conjugation of the macrocyclic ligand (DO3A) to the chemotherapeutic drug (Chlorambucil) via tyrosine for the preparation of an attractive chelate-drug ensemble (DO3A-TR-CHL) . The structures of all intermediates and the final compound have been determined by 1H, 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of this compound is complex and involves the combination of Chlorambucil and Arachidonic acid. The positions of the four double bonds in Arachidonic acid are defined at 5,8,11,14 of the 20-carbon chain . Chlorambucil is bound at the H-site attached to the thiol group of GSH, is partially ordered and exposed to the solvent, making specific interactions with the enzyme .Chemical Reactions Analysis

In the presence of GSH, Chlorambucil behaves as an efficient substrate for hGSTA1-1. The rate-limiting step of the catalytic reaction between Chlorambucil and GSH is viscosity-dependent and kinetic data suggest that product release is rate-limiting . In the absence of GSH, Chlorambucil is shown to be an alkylating irreversible inhibitor for hGSTA1-1 .Physical and Chemical Properties Analysis

Arachidonic acid is present in all mammalian cells, typically esterified to membrane phospholipids, and is one of the most abundant polyunsaturated fatty acids present in human tissue . It is important for normal cellular membrane fluidity, but it also is a substrate for numerous enzymatic transformations that form biologically active lipid mediators .作用机制

未来方向

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Future strategies for developing novel anticancer agents involve the use of peptide-drug conjugates for targeted cancer therapy . Chlorambucil-based theranostic probes could be beneficial in this regard .

属性

IUPAC Name |

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFNLQXQSDUXKB-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130676-89-0 |

Source

|

| Record name | Chlorambucil-arachidonic acid conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)